

Investigating the Anti-Tumor Properties of BLU-2864 (Avapritinib): A Technical Guide

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Compound of Interest

Compound Name: BLU2864

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Abstract

BLU-2864, commercially known as avapritinib, is a potent and selective tyrosine kinase inhibitor demonstrating significant anti-tumor activity, particularly in malignancies driven by mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) genes. This technical guide provides an in-depth overview of the pre-clinical and clinical data supporting the anti-tumor properties of BLU-2864, with a focus on its application in gastrointestinal stromal tumors (GIST). Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT receptor tyrosine kinase or, less commonly, in the platelet-derived growth factor receptor alpha (PDGFRA)[1]. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized the treatment of GIST, primary and secondary resistance mutations remain a significant clinical challenge[2][3]. Notably, the PDGFRA D842V mutation confers primary resistance to imatinib and other approved TKIs[1]. BLU-2864 (avapritinib) was specifically designed as a potent and selective inhibitor of KIT and PDGFRA, with remarkable activity against activation loop mutations,

including KIT exon 17 and PDGFRA D842V mutations, that are resistant to other therapies[4][5][6].

Mechanism of Action

Avapritinib is a Type I kinase inhibitor that selectively binds to the ATP-binding pocket of KIT and PDGFRA, stabilizing the active conformation of the kinase[5][7]. In the context of activating mutations such as PDGFRA D842V and various KIT exon 17 mutations, these kinases are constitutively active, leading to uncontrolled cell proliferation and survival. Avapritinib potently inhibits the autophosphorylation of these mutant kinases, thereby blocking downstream signaling cascades crucial for tumor growth[6][8]. The primary signaling pathways attenuated by avapritinib include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell cycle progression, survival, and proliferation[9].

Preclinical Anti-Tumor Activity

Kinase Inhibition

Biochemical assays have demonstrated the high potency and selectivity of avapritinib for mutant forms of KIT and PDGFRA.

Kinase Target	IC50 (nM)	Reference
KIT D816V	0.27	[8]
PDGFRA D842V	0.24-0.5	[8][10]

Cellular Activity

In cellular assays, avapritinib effectively inhibited the autophosphorylation of mutant KIT and PDGFRA and suppressed the proliferation of cancer cell lines harboring these mutations.

Cell Line	Target Mutation	Assay	IC50 / GI50 (nM)	Reference
HMC1.2	KIT D816V	Autophosphorylation	3-4	[8] [10]
P815	KIT D816Y	Autophosphorylation	22	[8] [10]
Kasumi-1	KIT N822K	Autophosphorylation	40	[8]
Kasumi-1	KIT N822K	Proliferation	75	[8]
Ba/F3	KIT D816V	Cell Growth (MTS)	8	[10]
Ba/F3	PDGFRA V561D/D842V	Cell Growth (MTS)	10	[10]

In Vivo Tumor Models

Avapritinib has demonstrated robust anti-tumor activity in patient-derived xenograft (PDX) models of GIST harboring various KIT mutations.

PDX Model	Primary Mutation(s)	Treatment	Outcome	Reference
UZLX-GIST9	KIT exon 11 + 17	Avapritinib (10 mg/kg)	Disease stabilization	[2] [11]
UZLX-GIST9	KIT exon 11 + 17	Avapritinib (30 mg/kg)	Tumor shrinkage, superior to imatinib and regorafenib	[2] [11]
UZLX-GIST3	KIT exon 11	Avapritinib (10, 30, 100 mg/kg)	Reduction in tumor volume, comparable to imatinib	[11]
UZLX-GIST2B	KIT exon 9	Avapritinib (10, 30, 60 mg/kg)	Reduction in tumor volume, superior to imatinib	[11]

Clinical Efficacy in GIST

NAVIGATOR Phase I Trial

The NAVIGATOR trial was a pivotal phase I study that established the safety and efficacy of avapritinib in patients with unresectable or metastatic GIST[\[12\]](#)[\[13\]](#).

Table 1: Efficacy of Avapritinib in the NAVIGATOR Trial

Patient Population	N	Objective Response Rate (ORR)	Median Duration of Response (DOR) (months)	Median Progression-Free Survival (PFS) (months)	Reference
PDGFRA D842V-mutant GIST	56	91%	27.6	34.0	[13]
Fourth-line GIST	111	22%	10.2	3.7	[14]
KIT ALposABPneg GIST	60	26.7%	Not Reported	9.1	[15]
Other KIT-mutant GIST	100	12.0%	Not Reported	3.4-3.5	[15]

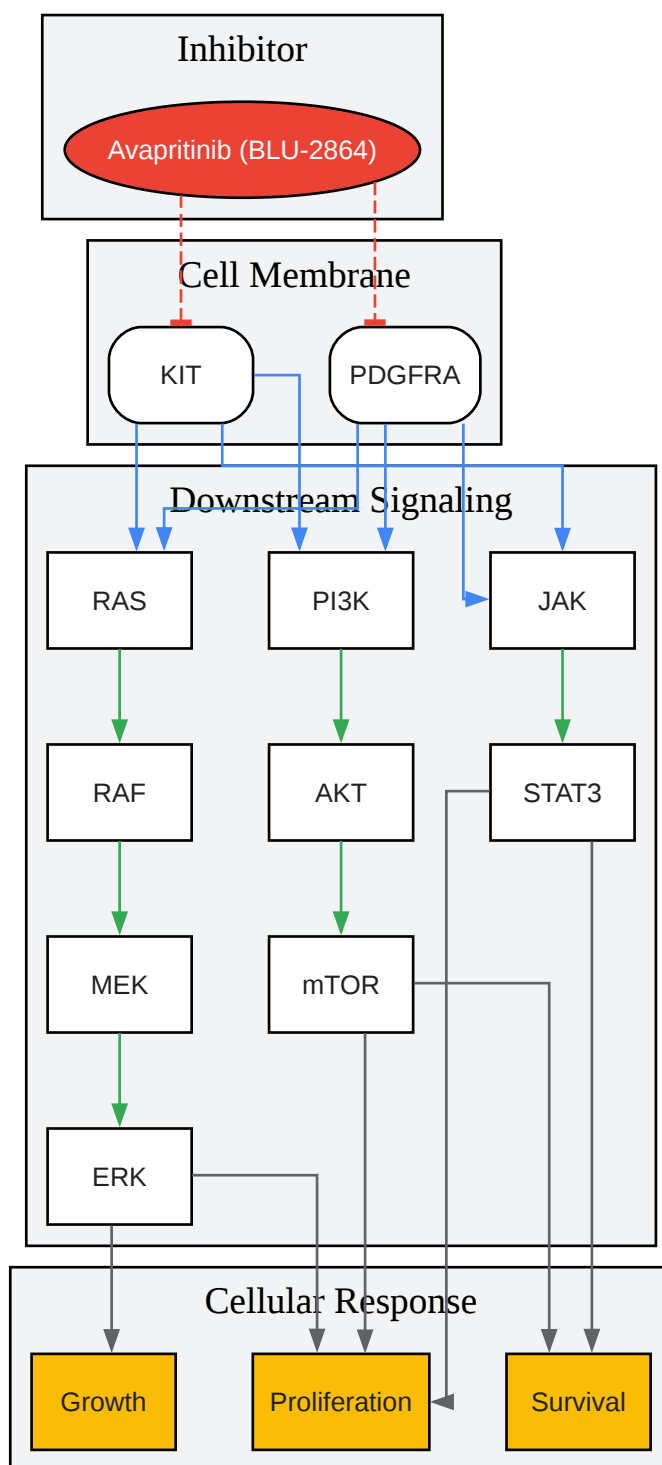
VOYAGER Phase III Trial

The VOYAGER trial was a phase III study comparing avapritinib to regorafenib in patients with locally advanced unresectable or metastatic GIST who had progressed on imatinib and at least one other TKI^{[1][16]}. While the study did not meet its primary endpoint of improved PFS in the overall population, a sub-analysis showed significant activity in patients with the PDGFRA D842V mutation^[1].

Table 2: Efficacy of Avapritinib in the VOYAGER Trial

Patient Population	Treatment Arm	N	Objective Response Rate (ORR)	Reference
Overall Population	Avapritinib	240	17.1%	[16]
Overall Population	Regorafenib	236	7.2%	[16]
PDGFRA D842V-mutant GIST	Avapritinib	7	42.9%	[17]

Signaling Pathways



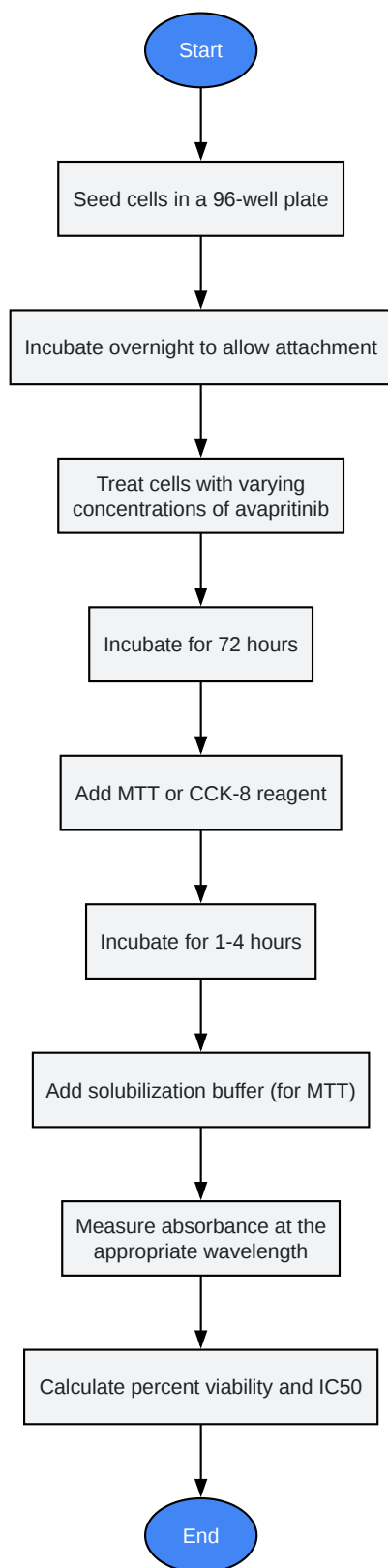
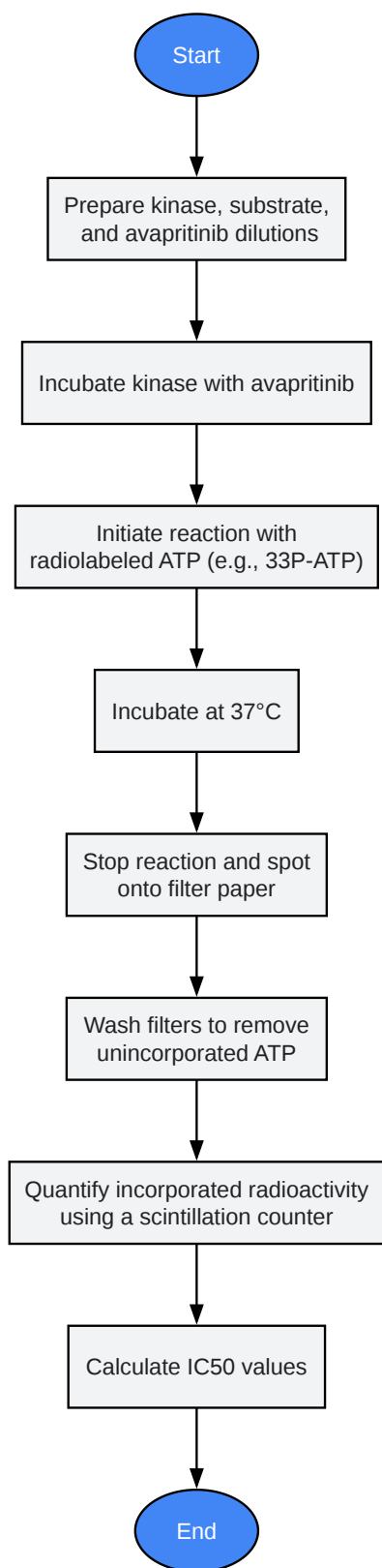
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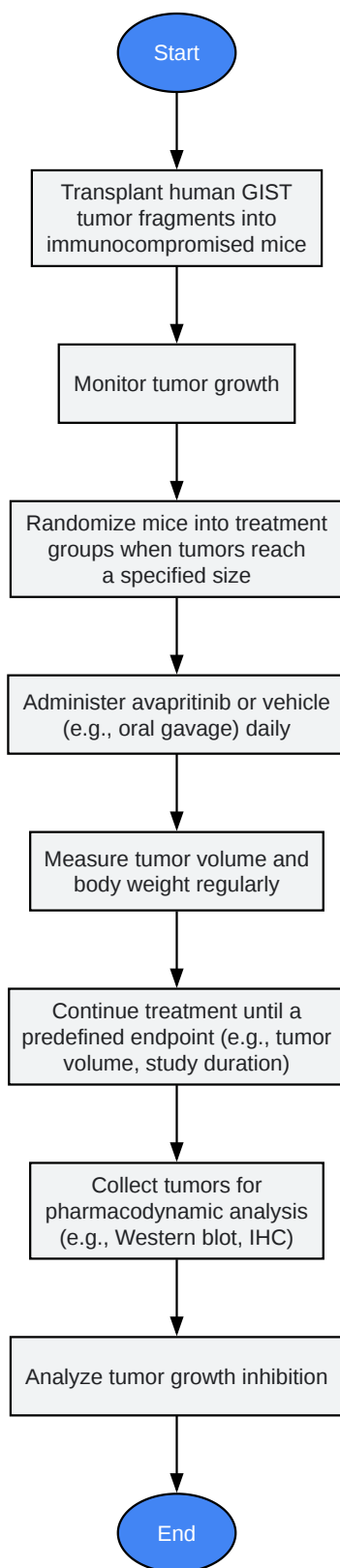
Caption: Avapritinib inhibits mutant KIT and PDGFRA, blocking downstream signaling.

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of avapritinib against target kinases.





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